Cas no 367907-26-4 (7-(4-bromophenyl)-5-methyl-N-(pyridin-2-yl)-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxamide)

7-(4-Bromophenyl)-5-methyl-N-(pyridin-2-yl)-4H,7H-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a triazolopyrimidine core substituted with a 4-bromophenyl group, a methyl group, and a pyridin-2-yl carboxamide moiety. This structure imparts potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active agents. The bromophenyl group enhances reactivity for further functionalization, while the pyridine moiety may improve solubility and binding affinity. Its well-defined molecular architecture makes it a valuable intermediate for drug discovery and pharmacological research. The compound's stability and synthetic accessibility further support its use in exploratory studies targeting novel therapeutic pathways.
7-(4-bromophenyl)-5-methyl-N-(pyridin-2-yl)-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxamide structure
367907-26-4 structure
Product name:7-(4-bromophenyl)-5-methyl-N-(pyridin-2-yl)-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxamide
CAS No:367907-26-4
MF:C18H15BrN6O
MW:411.255301713943
CID:5960617
PubChem ID:3237309

7-(4-bromophenyl)-5-methyl-N-(pyridin-2-yl)-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 7-(4-bromophenyl)-5-methyl-N-(pyridin-2-yl)-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxamide
    • SR-01000504992-1
    • 7-(4-bromophenyl)-5-methyl-N-pyridin-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
    • 7-(4-bromophenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
    • 7-(4-bromophenyl)-5-methyl-N-pyridin-2-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
    • SMR000019490
    • AKOS016378507
    • SR-01000504992
    • WAY-277237
    • ZINC00949730
    • F0497-0056
    • 367907-26-4
    • HMS2385I24
    • ZINC00949729
    • MLS000043063
    • 7-(4-bromophenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
    • AKOS002376572
    • 7-(4-BROMOPHENYL)-5-METHYL-N-(PYRIDIN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE
    • Oprea1_678131
    • CHEMBL1560636
    • Inchi: 1S/C18H15BrN6O/c1-11-15(17(26)24-14-4-2-3-9-20-14)16(12-5-7-13(19)8-6-12)25-18(23-11)21-10-22-25/h2-10,16H,1H3,(H,20,24,26)(H,21,22,23)
    • InChI Key: YKNPFMFODMNHTH-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C1C(C(NC2C=CC=CN=2)=O)=C(C)NC2=NC=NN12

Computed Properties

  • Exact Mass: 410.04907g/mol
  • Monoisotopic Mass: 410.04907g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 3
  • Complexity: 562
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 84.7Ų

7-(4-bromophenyl)-5-methyl-N-(pyridin-2-yl)-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0497-0056-25mg
7-(4-bromophenyl)-5-methyl-N-(pyridin-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
367907-26-4 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0497-0056-15mg
7-(4-bromophenyl)-5-methyl-N-(pyridin-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
367907-26-4 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0497-0056-3mg
7-(4-bromophenyl)-5-methyl-N-(pyridin-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
367907-26-4 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0497-0056-50mg
7-(4-bromophenyl)-5-methyl-N-(pyridin-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
367907-26-4 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0497-0056-75mg
7-(4-bromophenyl)-5-methyl-N-(pyridin-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
367907-26-4 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0497-0056-5mg
7-(4-bromophenyl)-5-methyl-N-(pyridin-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
367907-26-4 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0497-0056-40mg
7-(4-bromophenyl)-5-methyl-N-(pyridin-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
367907-26-4 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0497-0056-1mg
7-(4-bromophenyl)-5-methyl-N-(pyridin-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
367907-26-4 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0497-0056-20mg
7-(4-bromophenyl)-5-methyl-N-(pyridin-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
367907-26-4 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0497-0056-2μmol
7-(4-bromophenyl)-5-methyl-N-(pyridin-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
367907-26-4 90%+
2μl
$57.0 2023-05-17

Additional information on 7-(4-bromophenyl)-5-methyl-N-(pyridin-2-yl)-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxamide

Introduction to Compound with CAS No. 367907-26-4 and Its Applications in Modern Pharmaceutical Research

The compound with the CAS number 367907-26-4 is a highly intriguing molecule that has garnered significant attention in the field of pharmaceutical research. Its systematic name, 7-(4-bromophenyl)-5-methyl-N-(pyridin-2-yl)-4H,7H-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxamide, suggests a complex and multifaceted structure that may contribute to its unique pharmacological properties. This introduction aims to provide a comprehensive overview of the compound, its structural features, and its potential applications in modern drug discovery and development.

The molecular structure of this compound is characterized by several key functional groups and heterocyclic rings that are known to play crucial roles in modulating biological activity. The presence of a bromophenyl group at the 4-position of the triazolopyrimidine core indicates potential interactions with various biological targets, while the pyridinyl moiety at the N-position suggests possible involvement in enzyme inhibition or receptor binding. Additionally, the carboxamide group at the 6-position may contribute to solubility and metabolic stability, which are critical factors in drug design.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high precision. Studies have shown that the bromophenyl group can engage in hydrophobic interactions with aromatic pockets of target proteins, while the pyridinyl ring may form hydrogen bonds with polar residues. These interactions could be leveraged to develop novel therapeutic agents with enhanced selectivity and efficacy.

In vitro studies have begun to unravel the pharmacological profile of this compound. Initial experiments suggest that it exhibits promising activity against certain enzymes and receptors relevant to inflammatory and infectious diseases. The triazolopyrimidine core is known to be a privileged scaffold in medicinal chemistry, with several analogs already showing therapeutic potential. The incorporation of a bromophenyl group and a pyridinyl moiety further enhances its pharmacological diversity, making it a valuable candidate for further exploration.

The synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthesis involves key transformations such as bromination, condensation, and cyclization, which highlight the synthetic ingenuity required to construct such a complex molecule. Researchers have optimized these reactions to ensure high yields and purity, making it feasible for large-scale production and further derivatization.

One of the most exciting aspects of this compound is its potential in combination therapy. The unique structural features allow it to interact with multiple targets simultaneously, which could lead to synergistic effects and reduced side effects compared to single-target drugs. This concept aligns well with current trends in precision medicine, where personalized treatment strategies are being developed based on individual patient profiles.

The development of new pharmaceuticals is often hampered by challenges such as poor solubility, low bioavailability, and rapid metabolism. However, the carboxamide group in this compound may mitigate some of these issues by improving solubility in water-based environments while maintaining stability under physiological conditions. This property makes it an attractive candidate for oral administration or formulation into injectable solutions.

Future research directions include exploring derivatives of this compound that may exhibit even higher potency or selectivity. By modifying substituents such as the bromophenyl group or introducing additional functional groups, scientists can fine-tune the pharmacological properties to meet specific therapeutic needs. Additionally, studies on its mechanism of action will provide deeper insights into how it interacts with biological systems at a molecular level.

The impact of this compound on drug discovery extends beyond its immediate applications. It serves as a valuable building block for generating novel chemical entities (NCEs) that can be screened for various therapeutic indications. The structural motifs present in this molecule have inspired new synthetic strategies and provided insights into designing future generations of drugs.

In conclusion, the compound with CAS number 367907-26-4 represents a significant advancement in pharmaceutical research due to its complex structure and promising pharmacological properties. Its systematic name, 7-(4-bromophenyl)-5-methyl-N-(pyridin-2-yl)-4H,7H-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxamide, underscores its intricate design and potential for therapeutic applications. As research continues to uncover new possibilities for this molecule, it is likely to play an increasingly important role in developing innovative treatments for various diseases.

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